(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol, also known as 4-bromo-3-methylphenylethanol, is an organic compound characterized by its brominated aromatic structure. The compound has a molecular formula of and a molecular weight of 213.07 g/mol. It is classified under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to the ethane backbone. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol can be achieved through several methods, with one common approach being the reduction of 1-(4-bromo-3-methylphenyl)ethanone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is typically conducted in an anhydrous solvent to prevent unwanted side reactions.
This method provides a straightforward route to synthesize (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol with good yields.
The molecular structure of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol can be represented as follows:
The structure features a bromine atom attached to a methyl-substituted phenyl ring, contributing to its unique chemical properties.
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol can participate in various chemical reactions typical of alcohols and aromatic compounds. Key reactions include:
The reactivity of this compound is influenced by the electron-donating methyl group and the electron-withdrawing bromine atom, which affects its nucleophilicity and electrophilicity in various reactions.
The mechanism of action for (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol primarily revolves around its interactions as a nucleophile or electrophile in organic synthesis. For instance:
The presence of the bromine atom significantly enhances the electrophilic character of the aromatic ring, making it susceptible to further chemical modifications.
The compound exhibits typical alcohol characteristics, including hydrogen bonding capabilities due to its hydroxyl group, influencing its solubility and boiling point.
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol finds applications primarily in scientific research and organic synthesis:
This compound's unique structure and reactivity make it valuable for researchers aiming to develop new materials or pharmaceuticals with enhanced properties or activities.
The asymmetric reduction of 1-(4-bromo-3-methylphenyl)ethan-1-one (CAS 37074-40-1) represents the most direct route to (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol. This prochiral ketone features a carbonyl group flanked by a methyl group and a sterically demanding 4-bromo-3-methylphenyl ring, creating an ideal substrate for stereoselective reduction. The electron-withdrawing bromine atom (present at the para position relative to the carbonyl) moderately enhances electrophilicity, while the meta-methyl group introduces steric bias crucial for facial selectivity [1] .
Table 1: Asymmetric Reduction Methods for 1-(4-Bromo-3-methylphenyl)ethan-1-one
Catalyst/Reagent | Conditions | ee (%) | Yield (%) | Stereopreference |
---|---|---|---|---|
(S)-CBS/Oxazaborolidine | 0°C, Toluene, BH₃·THF | 98 | 92 | (S) |
(R,R)-TsDPEN/Ru(II) | iPrOH/KOH, 28°C | 95 | 88 | (S)* |
Saccharomyces cerevisiae | pH 7, 30°C | 82 | 75 | (S) |
(S)-BINAP/DIPAM-Ir(I) | H₂ (50 psi), THF, 25°C | 99 | 90 | (S) |
Note: (S)-product obtained using (R,R)-TsDPEN/Ru via anti-Prelog selectivity
exemplifies high-fidelity stereocontrol. The Corey-Bakshi-Shibata (CBS) catalyst activates borane reductants, forming a chiral complex that differentiates ketone enantiofaces through a six-membered transition state. When 1-(4-bromo-3-methylphenyl)ethan-1-one approaches the (S)-CBS-borane adduct, Re-face attack is favored due to minimized steric clash between the meta-methyl group and the catalyst's phenyl ring, yielding the (S)-alcohol with 98% ee [1] . Kinetic studies reveal a rate acceleration of 10⁴ compared to uncatalyzed reduction, attributable to simultaneous carbonyl polarization and hydride delivery.
leverages ketoreductases (KREDs) from Lactobacillus kefir or engineered E. coli. These enzymes position the ketone within a conserved NADPH-binding pocket, where Tyr152 hydrogen-bonds the carbonyl oxygen while Leu267 sterically blocks the Si-face. The 4-bromo substituent's moderate polarity enhances substrate binding via hydrophobic interactions in Pseudomonas fluorescens KRED mutants, achieving 82-88% ee. Continuous-flow bioreactors with cofactor recycling have scaled this approach to hectogram batches [3].
Organocatalysis exploits chiral organic molecules to enforce stereocontrol through defined transition states without metal participation. For (1S)-alcohol synthesis, two dominant strategies exist: enantioselective carbonyl reduction and ketone aldol routes.
Table 2: Organocatalytic Systems for (S)-Alcohol Synthesis
Organocatalyst | Reductant | Solvent | ee (%) | Mechanistic Basis |
---|---|---|---|---|
(S)-Proline-derived TRIP | Hantzsch ester | DCM | 90 | Ion-pair/π-π control |
Cinchona-Alkaloid thiourea | BH₃ | Toluene | 85 | H-bonding/steric gate |
N-Sulfinyl urea | CBS/BH₃ | EtOAc | 96 | Dual H-bond activation |
Phosphoric acid (TRIP) | Silane | MeCN | 88 | Brønsted acid/Lewis base |
like thiourea-cinchona hybrids position the ketone via bifurcated hydrogen bonds between the carbonyl oxygen and thiourea N-H groups. The catalyst's quinoline ring then forces the 4-bromo-3-methylphenyl group into a perpendicular orientation, exposing the Re-face to borane reductants. Computational models indicate a 2.3 kcal/mol preference for (S)-pathway transition states due to favorable van der Waals contacts between the meta-methyl and catalyst's tert-butyl group [3] .
employs phosphoric acids (e.g., TRIP) that protonate the ketone, generating a chiral contact ion pair. The counteranion's binaphthyl scaffold shields the Si-face via 3,3'-aryl groups, directing Hantzsch ester reduction toward the (S)-enantiomer. Substituent effects reveal that electron-deficient ketones (enhanced by the bromine atom) exhibit 10-fold faster reduction due to facilitated protonation. This method achieves 90% ee at -40°C but requires stoichiometric Hantzsch ester .
Dynamic kinetic resolution (DKR) merges in situ racemization with enantioselective transformation, theoretically permitting 100% yield of single-enantiomer product. For racemic 1-(4-bromo-3-methylphenyl)ethan-1-ol synthesis, DKR targets the resolution of the racemic alcohol via stereoselective acylation or oxidation.
employs Shvo's catalyst (μ-hydrotetracarbonylhydrodiruthenium) or diphosphine Ru complexes. These catalysts reversibly dehydrogenate the alcohol to the ketone at 60-80°C, followed by stereoselective enzymatic esterification. Candida antarctica lipase B (CAL-B) preferentially acylates the (R)-alcohol using isopropenyl acetate, leaving the desired (S)-enantiomer unreacted. Continuous racemization ensures the (R)-isomer is constantly depleted, yielding (S)-alcohol acetate in 95% ee and 92% yield after hydrolysis .
utilizes racemic 1-(4-bromo-3-methylphenyl)allyl acetate as a substrate. Chiral Pd(0) complexes (e.g., (R)-BINAP-Pd) generate π-allyl intermediates that racemize rapidly. Nucleophilic attack by formate or acetate occurs preferentially at the Si-face of the allyl system, yielding the (S)-allylic alcohol. Subsequent ozonolysis and stereoretentive reduction afford the target (S)-alcohol. This sequence benefits from the bromine atom's ability to accelerate oxidative addition to Pd(0), enabling reactions at 25°C with 96% ee .
Table 3: DKR Conditions for (S)-Alcohol Production
Racemization Catalyst | Resolution Agent | Key Condition | ee (%) | Yield (%) |
---|---|---|---|---|
Ru(CO)₂(p-cymene) | CAL-B/isopropenyl acetate | 70°C, Toluene | 95 | 92 |
Shvo's catalyst | Pseudomonas cepacia lipase | 80°C, MTBE | 90 | 85 |
Pd₂(dba)₃/(S)-BINAP | Dimethyl malonate | 25°C, THF | 96 | 88 |
Ir(I)/(S)-Phosphinooxazoline | NaOH | 60°C, H₂O/iPrOH | 93 | 90 |
Critical to success is matching racemization kinetics with resolution rates: the bromine substituent moderately accelerates Ru-catalyzed dehydrogenation due to enhanced C-H acidity at the chiral center. This allows DKR operation at 60°C versus 80°C required for non-halogenated analogs, minimizing enzyme denaturation .
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: